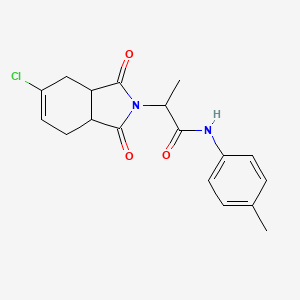![molecular formula C14H10ClNO3S B4084863 3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4084863.png)
3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AG-490 and is a selective inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathways.
Mecanismo De Acción
AG-490 selectively inhibits the JAK2 and STAT3 pathways, which are involved in cellular signaling, proliferation, and survival. JAK2 and STAT3 are overexpressed in many types of cancer and are associated with tumor growth and progression. By inhibiting these pathways, AG-490 can inhibit tumor growth and induce apoptosis in cancer cells. Additionally, AG-490 can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
AG-490 has been found to have several biochemical and physiological effects. It can inhibit the phosphorylation of JAK2 and STAT3, which are involved in cellular signaling and proliferation. AG-490 can also induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, AG-490 can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AG-490 has several advantages for lab experiments. It is a selective inhibitor of JAK2 and STAT3 pathways, which makes it a valuable tool for studying these pathways in vitro and in vivo. Additionally, AG-490 has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for scientific research. However, there are also limitations to using AG-490 in lab experiments. It has been found to have off-target effects, which can complicate the interpretation of results. Additionally, AG-490 has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
For the study of AG-490 include the development of more selective inhibitors, the investigation of its use in combination with other drugs, and the development of analogs with improved solubility and bioavailability.
Aplicaciones Científicas De Investigación
AG-490 has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-cancer properties and is being investigated as a potential treatment for various types of cancer, including leukemia, breast cancer, and prostate cancer. AG-490 has also been studied for its anti-inflammatory properties and is being investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, AG-490 has been found to have neuroprotective properties and is being investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c15-12-6-5-11(20-12)10(17)7-14(19)8-3-1-2-4-9(8)16-13(14)18/h1-6,19H,7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBXZIVPDKHRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(S3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 3-[2-(4-methoxyphenyl)vinyl]-2-methyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate](/img/structure/B4084783.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4084784.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B4084786.png)
![3-(benzyloxy)-N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B4084789.png)
![4-{3-hydroxy-2-oxo-3-[2-oxo-2-(2-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4084803.png)

![2-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B4084813.png)
![1-[3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B4084820.png)
![2,6-dimethyl-4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B4084827.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B4084835.png)
![4-(4-{[3-(dimethylamino)propyl]amino}-3-nitrophenyl)-2-methyl-1(2H)-phthalazinone](/img/structure/B4084841.png)
![methyl 2-cycloheptyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B4084852.png)
![4-[(2-methylpyridin-3-yl)oxy]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B4084864.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4084880.png)